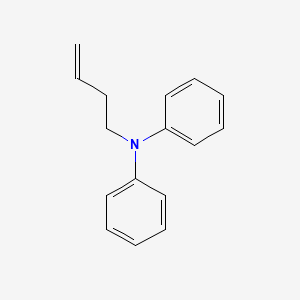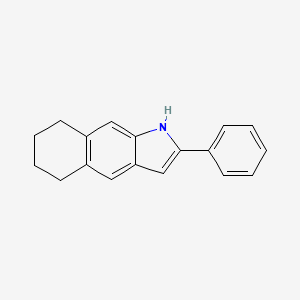![molecular formula C18H21NO B14668470 N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine CAS No. 51360-32-8](/img/structure/B14668470.png)
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethan-1-amine backbone, with a phenoxy group substituted at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(1-phenylethenyl)phenol with an appropriate halogenated ethan-1-amine derivative under basic conditions to form the phenoxy intermediate.
Dimethylation: The phenoxy intermediate is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst, such as a palladium or nickel complex, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,2-phenylenediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyl-3-pentanamine
Uniqueness
N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine is unique due to its specific structural features, such as the phenoxy group and the phenylethenyl substitution. These structural elements confer distinct chemical and biological properties, differentiating it from other similar amine compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
51360-32-8 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethanamine |
InChI |
InChI=1S/C18H21NO/c1-15(16-7-5-4-6-8-16)17-9-11-18(12-10-17)20-14-13-19(2)3/h4-12H,1,13-14H2,2-3H3 |
Clé InChI |
PVZICKSPVUDUCF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
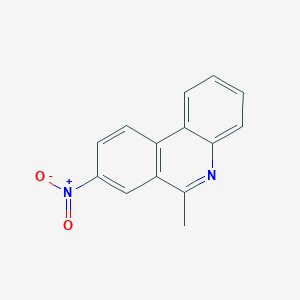
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
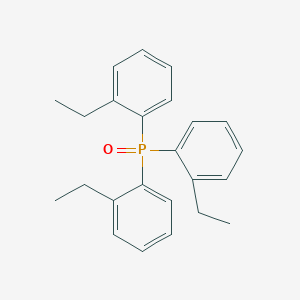
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
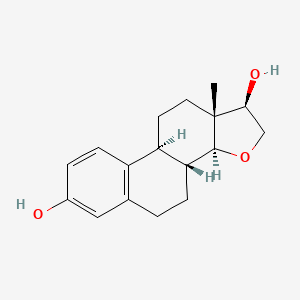


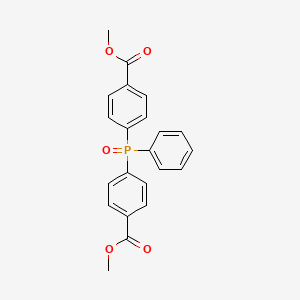
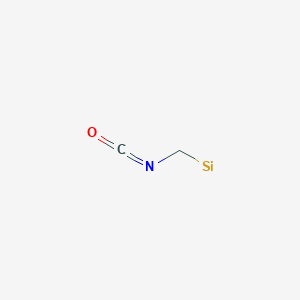
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
